
2-Amino-7-benzyl-1H-purin-6(7H)-one
Overview
Description
2-Amino-7-benzyl-1H-purin-6(7H)-one is a chemical compound belonging to the purine family, which are nitrogenous bases found in DNA and RNA. This compound is characterized by its benzyl group attached to the purine ring, making it distinct from other purines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one typically involves the following steps:
Benzylamine Reaction: The reaction starts with benzylamine, which undergoes a series of reactions to form the purine ring.
Purine Formation: The benzylamine is then reacted with formamide under high temperature and pressure to form the purine ring structure.
Amination: The resulting compound is further aminated to introduce the amino group at the 2-position.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-benzyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents, such as bromine (Br₂), can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different nitrogenous bases.
Substitution Products: Compounds with halogen atoms or other substituents at specific positions on the purine ring.
Scientific Research Applications
Pharmaceutical Development
2-Amino-7-benzyl-1H-purin-6(7H)-one is a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to nucleobases allows it to enhance drug efficacy and specificity. The compound's role in drug formulation can lead to the development of medications with improved therapeutic profiles and reduced side effects.
Biochemical Research
In biochemical studies, this compound is utilized to investigate nucleic acid metabolism. It aids researchers in understanding cellular processes such as DNA and RNA synthesis and degradation. By studying its interactions with enzymes involved in these pathways, scientists can develop potential therapeutic strategies for various diseases.
Antiviral Agents
Research indicates that this compound shows promise as an antiviral agent. Preliminary studies have demonstrated its ability to inhibit viral replication in cell cultures, particularly against RNA viruses. The mechanism appears to involve interference with viral RNA synthesis, making it a valuable candidate for further investigation in antiviral drug development .
Diagnostic Tools
The compound's unique properties allow it to be employed in creating diagnostic agents that enhance the accuracy of disease detection in clinical settings. Its ability to interact with specific biological targets can lead to the development of more reliable diagnostic tests for various conditions, including viral infections and cancer.
Research in Cancer Treatment
This compound is being explored for its potential role in cancer therapies. Studies have shown that it exhibits significant antitumor properties against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis through caspase activation and disrupts normal cell division by arresting the cell cycle at the G2/M phase.
Case Studies: Antitumor Activity
Activity Type | Target Cells | IC (μM) | Mechanism of Action |
---|---|---|---|
Antitumor | MDA-MB-231 | ~5 | Induces apoptosis via caspase activation |
In vitro assays revealed that this compound inhibited cell growth significantly at low concentrations, suggesting its potential as a therapeutic agent in oncology.
Summary of Biological Activities
Activity Type | Target Cells | IC (μM) | Mechanism of Action |
---|---|---|---|
Antitumor | MDA-MB-231 | ~5 | Induces apoptosis via caspase activation |
Antiviral | Various RNA viruses | TBD | Inhibits viral RNA synthesis |
Mechanism of Action
The mechanism by which 2-Amino-7-benzyl-1H-purin-6(7H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Amino-7-benzyl-1H-purin-6(7H)-one is unique due to its benzyl group, which differentiates it from other purines like adenine and guanine. Similar compounds include:
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base found in DNA and RNA.
Theophylline: A methylxanthine derivative used in medicine.
These compounds share structural similarities but differ in their functional groups and biological activities.
Biological Activity
2-Amino-7-benzyl-1H-purin-6(7H)-one is a purine derivative recognized for its structural similarity to nucleobases, which positions it as a significant compound in biochemical and pharmaceutical research. This article discusses its biological activities, focusing on its potential applications in various therapeutic areas, including cancer treatment, antiviral development, and as a biochemical research tool.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure enables interactions with biological macromolecules, particularly nucleic acids and enzymes, making it a valuable candidate for drug development.
1. Pharmaceutical Development
This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity is critical in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .
2. Antiviral Properties
Research indicates that this compound has potential as an antiviral agent. It has shown effectiveness in inhibiting viral replication, making it a candidate for developing antiviral drugs aimed at various viral infections .
3. Cancer Research
The compound is being explored for its role in cancer therapies. Studies have demonstrated its cytotoxic effects against several cancer cell lines. For example, derivatives of purin-6-one have been shown to inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM . The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl group can enhance the anticancer activity of these compounds .
4. Biochemical Research
In biochemical studies, this compound is utilized to investigate nucleic acid metabolism. Its ability to interact with nucleotides aids researchers in understanding cellular processes and developing potential therapeutic strategies .
Case Study 1: Inhibition of Phosphodiesterase-2
A series of purin-6-one derivatives were synthesized and tested for their inhibitory activity against phosphodiesterase-2 (PDE2). The study found that certain derivatives exhibited significant inhibitory effects with IC50 values as low as 0.18 μM, indicating strong potential for therapeutic applications in treating diseases associated with PDE2 dysregulation .
Case Study 2: Anticancer Activity
In a study evaluating the anticancer properties of purin derivatives, compounds derived from this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for reducing side effects commonly associated with traditional chemotherapy .
Research Findings Summary Table
Study | Target | IC50 Value (μM) | Findings |
---|---|---|---|
Zhao et al., 2016 | Phosphodiesterase-2 (PDE2) | 0.18 | Significant inhibition observed |
Cytotoxicity Study | MDA-MB-231 Cancer Cells | 2.43 - 7.84 | Selective inhibition; potential for targeted therapy |
Antiviral Activity | Various Viral Infections | Not specified | Promising results in inhibiting viral replication |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-7-benzyl-1H-purin-6(7H)-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or benzylation of purine precursors. For example:
- Benzylation : React 2-amino-1H-purin-6(7H)-one with benzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 60–80°C for 12–24 hours .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq benzylating agent) and temperature to minimize side products like N9-benzylated isomers .
Key Parameters Table :
Parameter | Optimal Range | Analytical Monitoring Method |
---|---|---|
Temperature | 60–80°C | In-situ FTIR |
Reaction Time | 12–24 hours | TLC (Rf = 0.3, silica/EtOAc) |
Solvent | DMF or DMSO | HPLC (C18 column, 254 nm) |
Q. How can researchers ensure purity, and what analytical techniques are most effective?
Methodological Answer:
- Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) .
- Purity Assessment :
Q. What spectroscopic methods are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign N7-benzyl protons (δ 5.2–5.5 ppm) and carbonyl (C6, δ 160–165 ppm). Compare with reference data for 7-substituted purines .
- X-ray Crystallography : Use SHELX software for refinement; resolve ambiguities in benzyl orientation via Hirshfeld surface analysis .
Q. What safety protocols are essential during synthesis and handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD50 data unavailable; assume toxicity akin to 2-amino-7-methyl analogs) .
- Spill Management : Neutralize with 10% acetic acid, absorb with inert material, and dispose as hazardous waste .
Q. How are common impurities identified and mitigated?
Methodological Answer:
- Impurity Profiling :
- N9-Benzyl isomer : Detect via HPLC (retention time ~7.8 min) .
- Oxidation products : Monitor via LC-MS (m/z +16 for hydroxylation).
- Mitigation : Use antioxidants (e.g., BHT) in reaction mixtures and store under inert gas .
Advanced Research Questions
Q. How can contradictions in crystallographic data for benzyl-substituted purines be resolved?
Methodological Answer:
- Data Refinement : Use SHELXL for high-resolution refinement. Address disorder in benzyl groups via PART and DFIX commands .
- Validation : Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths/angles .
Example Discrepancy Resolution :
Parameter | Experimental (X-ray) | DFT-Optimized | Resolution Strategy |
---|---|---|---|
C7–N7 Bond Length | 1.34 Å | 1.32 Å | Apply thermal ellipsoid correction |
Q. What computational approaches predict solvent effects on stability?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO using GROMACS. Analyze hydrogen bonding (LigPlot+) and free energy (MM-PBSA) .
- Outcome : Polar solvents stabilize the carbonyl group (C6=O), reducing hydrolysis rates.
Q. How are reaction mechanisms for benzylation elucidated?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled purine to track N7 vs. N9 substitution via 2D ¹H-¹⁵N HSQC NMR .
- DFT Studies : Calculate activation energies for benzyl migration (N7→N9) using Gaussian09 .
Q. What strategies reconcile conflicting spectral data in substituted purines?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., benzyl rotation) by acquiring spectra at 25°C vs. −40°C .
- 2D NOESY : Confirm spatial proximity of benzyl protons to H8 (purine ring) for N7 assignment .
Q. How can advanced mass spectrometry (MS) techniques characterize degradation pathways?
Methodological Answer:
- HRMS-ESI : Identify degradation products (e.g., m/z 284.12 for hydrolyzed benzyl group).
- MS/MS Fragmentation : Compare collision-induced dissociation (CID) patterns with synthetic standards .
Properties
IUPAC Name |
2-amino-7-benzyl-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBDLEGJZOWRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348589 | |
Record name | 7-benzylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17495-12-4 | |
Record name | 7-benzylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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